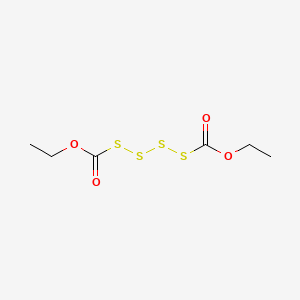
Diethyl tetrasulfane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl tetrasulfane-1,4-dicarboxylate is an organosulfur compound characterized by the presence of four sulfur atoms in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl tetrasulfane-1,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl malonate with sulfur monochloride. The reaction typically occurs under controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the tetrasulfane linkage.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrasulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Diethyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur atoms into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of diethyl tetrasulfane-1,4-dicarboxylate involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can modify biological molecules such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl disulfane-1,4-dicarboxylate
- Diethyl trisulfane-1,4-dicarboxylate
- Diethyl pentasulfane-1,4-dicarboxylate
Uniqueness
Diethyl tetrasulfane-1,4-dicarboxylate is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to its analogs. The presence of four sulfur atoms allows for unique redox behavior and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
88766-62-5 |
|---|---|
Formule moléculaire |
C6H10O4S4 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
ethyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C6H10O4S4/c1-3-9-5(7)11-13-14-12-6(8)10-4-2/h3-4H2,1-2H3 |
Clé InChI |
UMPQNFJDUAVXFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)SSSSC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


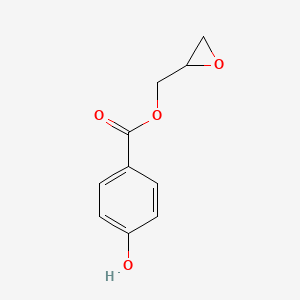
![3-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B14142062.png)
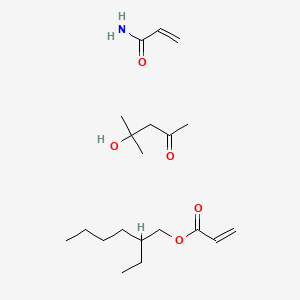
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)
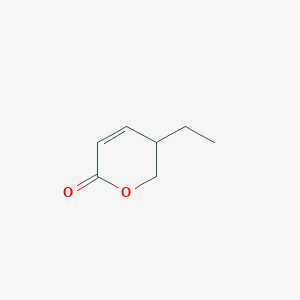
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
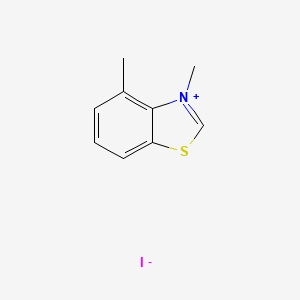
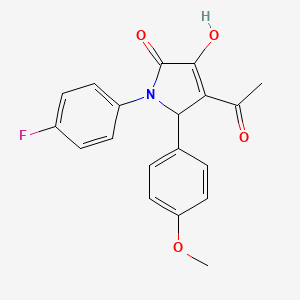
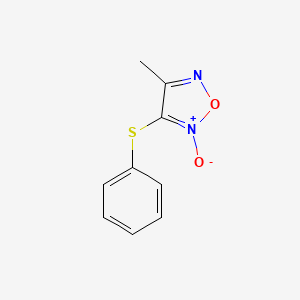
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
